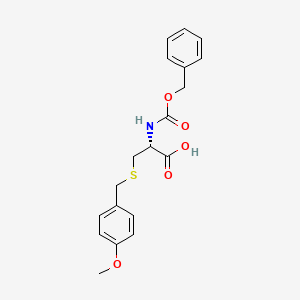
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Descripción general
Descripción
“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound that is part of the 1,4-benzodioxane family . It has been studied for its potential in the synthesis of enantiomerically enriched 1,4-benzodioxanes .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, including 2-substituted versions like our compound of interest, has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Excellent enantioselectivities of up to 99:1 er were obtained by using the catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is characterized by a 1,4-benzodioxane core with a methyl and a carboxylic acid substituent at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” are primarily centered around its synthesis. The process involves ring closing metathesis and asymmetric hydrogenation .Physical And Chemical Properties Analysis
The compound “2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a solid at room temperature . Its molecular weight is 194.19 . The melting point of this compound is between 126-128 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Agents
Derivatives of 2,3-dihydrobenzoxathiine have been utilized as anticancer agents due to their biological activity. The presence of oxygen and sulfur in the benzoheterocyclic compounds contributes to their efficacy in this field .
Artificial Sweeteners
Some benzodioxine derivatives are used as artificial sweeteners. Their structural properties allow them to interact with sweet taste receptors, providing a sugar-like sweetness without the calories .
Estrogenic Agents
These compounds can also act as estrogenic agents, which means they can mimic the action of estrogen in the body. This application is significant in medical treatments that require estrogenic activity .
Antioxidants
The antioxidant properties of benzodioxine derivatives make them valuable in pharmaceutical research. Antioxidants are important for protecting cells from damage caused by free radicals .
Serotonin Inhibitors
Benzodioxine derivatives have been used as serotonin (5-HT 2C) inhibitors. This application is crucial for developing treatments for disorders related to serotonin imbalance, such as depression .
Antimycotic Agents
These compounds have shown effectiveness as antimycotic agents, which are used to treat fungal infections. The chemical structure of benzodioxine derivatives contributes to their antifungal properties .
Antimicrobial Activities
Some derivatives containing benzodioxine structures have demonstrated good antimicrobial activities against various microorganisms. This makes them potential candidates for developing new antimicrobial drugs .
Enzymatic Synthesis Applications
Chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in medicinal substances and bioactive natural compounds due to their significant biological activities. They are involved in the enzymatic synthesis of therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYEGILYPEDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

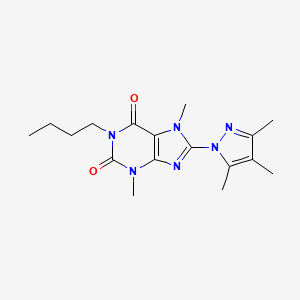

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)
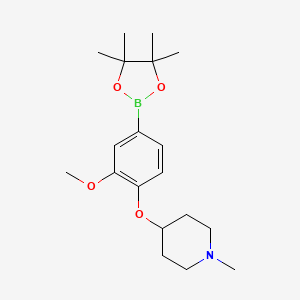
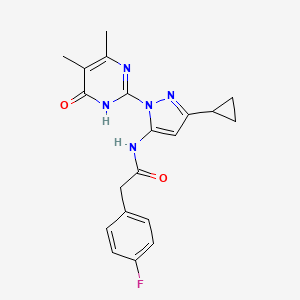
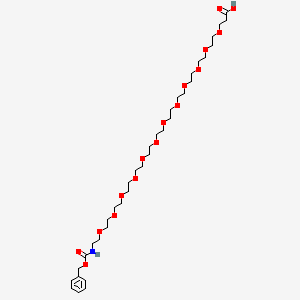

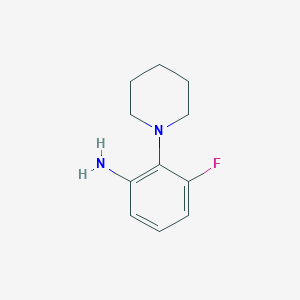
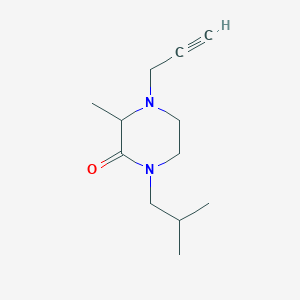
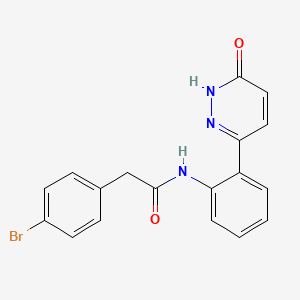
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
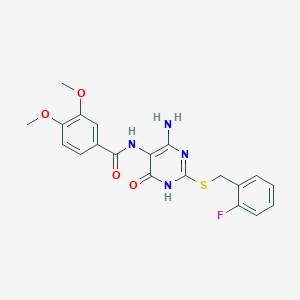
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
